molecular formula C9H15F3N2O3 B2826592 N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2379993-95-8

N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No. B2826592
CAS RN: 2379993-95-8
M. Wt: 256.225
InChI Key: UKQZACXUIWPGJC-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as MTAE-TFEA, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of azetidine carboxamides and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. It has also been shown to increase the levels of certain neurotransmitters such as GABA and serotonin in the brain.

Advantages and Limitations for Lab Experiments

N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to exhibit potent pharmacological activities at relatively low doses. However, its limitations include its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide. One area of interest is its potential use as a treatment for epilepsy and other neurological disorders. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is also needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves the reaction between 2,2,2-trifluoroethoxyacetyl chloride and N-(2-methoxyethyl)azetidine-1-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained in good yields after purification.

Scientific Research Applications

N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. It has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

N-(2-methoxyethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F3N2O3/c1-16-3-2-13-8(15)14-4-7(5-14)17-6-9(10,11)12/h7H,2-6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQZACXUIWPGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CC(C1)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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